(2S,4R)-Teneligliptin-d8 (2S,4R)-Teneligliptin-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199431
InChI:
SMILES:
Molecular Formula: C₂₂H₂₂D₈N₆OS
Molecular Weight: 434.63

(2S,4R)-Teneligliptin-d8

CAS No.:

Cat. No.: VC0199431

Molecular Formula: C₂₂H₂₂D₈N₆OS

Molecular Weight: 434.63

* For research use only. Not for human or veterinary use.

(2S,4R)-Teneligliptin-d8 -

Specification

Molecular Formula C₂₂H₂₂D₈N₆OS
Molecular Weight 434.63

Introduction

Chemical Properties and Structure

Molecular Formula and Weight

The molecular formula of (2S,4R)-Teneligliptin-d8 is C22H22D8N6OSC_{22}H_{22}D_8N_6OS, with a molecular weight of 434.63 g/mol . The incorporation of deuterium increases the molecular weight compared to the unlabeled Teneligliptin.

Structural Features

The compound retains the core structure of Teneligliptin but incorporates eight deuterium atoms at specific positions within the molecule. These substitutions are strategically placed to optimize stability while preserving biological activity . The stereochemistry is defined by the (2S,4R) configuration, which influences its binding interactions with DPP-4.

Table 1: Chemical Data for (2S,4R)-Teneligliptin-d8

PropertyValue
Molecular FormulaC22H22D8N6OSC_{22}H_{22}D_8N_6OS
Molecular Weight434.63 g/mol
Accurate Mass434.27
IUPAC Name((2S,4R)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone
CAS NumberNot Available
SMILES RepresentationO=C([C@H]1NCC@@HN(C([2H])(C([2H])(N2C3=CC(C)=NN3C4=CC=CC=C4)[2H])[2H])C([2H])(C2([2H])[2H])[2H])N5CSCC5

Synthesis and Stability

Synthetic Pathways

The synthesis of (2S,4R)-Teneligliptin-d8 involves isotopic exchange reactions where hydrogen atoms are replaced with deuterium using deuterated reagents or catalysts. Advanced techniques such as catalytic hydrogenation in deuterium gas or chemical reactions with deuterated solvents are employed to achieve high isotopic purity .

Stability Considerations

Deuterium substitution enhances the stability of the molecule by reducing susceptibility to oxidative degradation. This property makes (2S,4R)-Teneligliptin-d8 particularly suitable for long-term studies and storage under standard laboratory conditions .

Applications in Research

Pharmacokinetic Studies

The primary application of (2S,4R)-Teneligliptin-d8 lies in pharmacokinetic studies aimed at understanding Teneligliptin's ADME profile. By tracking the labeled compound through biological systems using LC-MS techniques, researchers can obtain precise data on drug concentration over time .

Mechanistic Insights into DPP-4 Inhibition

The labeled derivative enables detailed exploration of Teneligliptin's interaction with DPP-4 at molecular levels. Comparative studies between labeled and unlabeled forms provide insights into binding dynamics and enzymatic inhibition mechanisms.

Analytical Chemistry Applications

In analytical chemistry, (2S,4R)-Teneligliptin-d8 serves as a reliable internal standard for quantifying Teneligliptin concentrations in biological samples such as plasma or tissue extracts. Its distinct mass ensures accurate differentiation from endogenous compounds during LC-MS analysis.

Table 2: Applications of (2S,4R)-Teneligliptin-d8

Application AreaDescription
PharmacokineticsTracking ADME profiles using LC-MS
Enzyme InteractionStudying DPP-4 binding dynamics
Analytical ChemistryServing as an internal standard in assays

Research Findings

Efficacy in Glycemic Control

Studies have demonstrated that Teneligliptin effectively improves glycemic control by inhibiting DPP-4 activity and enhancing plasma GLP-1 concentrations . The labeled derivative facilitates detailed analysis of these effects by enabling precise measurement of drug concentrations over time.

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